Chloromethyl ethyl ether

Catalog No.
S573653
CAS No.
3188-13-4
M.F
C3H7ClO
M. Wt
94.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl ethyl ether

CAS Number

3188-13-4

Product Name

Chloromethyl ethyl ether

IUPAC Name

chloromethoxyethane

Molecular Formula

C3H7ClO

Molecular Weight

94.54 g/mol

InChI

InChI=1S/C3H7ClO/c1-2-5-3-4/h2-3H2,1H3

InChI Key

FCYRSDMGOLYDHL-UHFFFAOYSA-N

SMILES

CCOCCl

Synonyms

Ethoxychloromethane; Ethoxymethyl Chloride; Ethyl Chloromethyl Ether; Chloromethoxyethane

Canonical SMILES

CCOCCl

Chloromethyl ethyl ether is a chemical compound with the molecular formula C3H7ClO\text{C}_3\text{H}_7\text{ClO}. It is classified as a chloroalkyl ether and appears as a colorless liquid with a distinctive odor. This compound is notable for its role as an alkylating agent in organic synthesis and is often used in the introduction of protective groups in various

Chloromethoxyethane is a hazardous compound due to its following properties:

  • Toxicity: Exposure can cause irritation and damage to the eyes, skin, and respiratory system. It is classified as a suspected carcinogen [].
  • Flammability: Highly flammable liquid with a low flash point (7 °C) [].
  • Reactivity: Reacts violently with water and strong oxidizers [].

Safe handling practices include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.
  • Working in a well-ventilated fume hood.
  • Storing the compound in a cool, dry, and dark place away from incompatible materials.

Solvent:

  • CME is a versatile solvent due to its polarity, miscibility with a wide range of other solvents, and relatively low boiling point (118 °C). These properties make it suitable for dissolving various organic compounds, including:
    • Fats and oils: CME is often used in the extraction and analysis of lipids from biological samples, such as tissues and cells.
    • Pharmaceuticals: Due to its ability to dissolve both polar and non-polar compounds, CME is sometimes employed in the preparation and processing of pharmaceuticals.
    • Natural products: CME can be used to extract and isolate various natural products, such as essential oils and fragrances, from plant materials.

Organic synthesis:

  • CME serves as a reactant or intermediate in various organic synthesis reactions. For instance, it can be used to:
    • Prepare ethers: CME can be converted to other ethers through Williamson ether synthesis, a nucleophilic substitution reaction.
    • Introduce the ethyl chloromethoxy group: The chloromethoxy group (CH2OCH2Cl) can be introduced into organic molecules using CME as a reagent. This functional group can be further manipulated to achieve various chemical transformations.

Research applications:

  • CME finds use in various scientific research fields, including:
    • Biochemistry: CME is sometimes employed in studies related to enzymes and their mechanisms of action.
    • Polymer science: CME can be used as a solvent or co-solvent in the synthesis and characterization of polymers.
    • Material science: CME may be involved in the processing or characterization of certain materials, such as thin films and coatings.
, primarily due to its electrophilic nature. It can undergo:

  • Alkylation Reactions: It acts as an alkylating agent, facilitating the transfer of the chloromethyl group to nucleophiles.
  • Electrophilic Substitution: The compound can react with activated arenes through electrophilic aromatic substitution mechanisms, allowing for the functionalization of aromatic compounds .
  • Hydrolysis: In the presence of water, chloromethyl ethyl ether can hydrolyze to produce hydrochloric acid and other by-products, which can be hazardous .

Chloromethyl ethyl ether exhibits moderate toxicity and poses several health risks upon exposure. It is classified as a carcinogen, specifically linked to respiratory cancers such as small cell carcinoma. Chronic exposure can lead to severe respiratory issues, including pulmonary edema. The compound also shows potential reproductive toxicity, making it essential to handle with extreme caution .

Several methods exist for synthesizing chloromethyl ethyl ether:

  • Direct Etherification: This involves the reaction of chloromethyl methyl ether with ethanol under acidic conditions.
  • In Situ Generation: Chloromethyl ethyl ether can be produced in situ by reacting dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst, yielding high-purity products .
  • Reflux Method: A classical approach involves refluxing formaldehyde with ethanol and hydrochloric acid, although this method may produce undesirable by-products.

Chloromethyl ethyl ether finds applications across various fields:

  • Organic Synthesis: It is primarily used as an alkylating agent in organic synthesis.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
  • Polymer Chemistry: It is utilized in producing ion exchange resins and other polymeric materials.

Studies have shown that chloromethyl ethyl ether interacts with various biological systems, leading to significant toxicological effects. Its reactivity with cellular components can result in DNA damage and cellular apoptosis. Furthermore, it has been observed to react with radiation, forming highly reactive hydroxyl radicals that may exacerbate its toxic effects .

Chloromethyl ethyl ether shares similarities with several other chloroalkyl ethers, each exhibiting unique properties and applications. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
Chloromethyl methyl etherC3H7ClO\text{C}_3\text{H}_7\text{ClO}Used for introducing methoxymethyl protecting groupsMore commonly used in organic synthesis
Benzyl chlorideC7H7Cl\text{C}_7\text{H}_7\text{Cl}A versatile alkylating agentPrimarily used in the synthesis of benzyl derivatives
1-Chloro-2-methylpropaneC4H9Cl\text{C}_4\text{H}_9\text{Cl}Used in organic synthesis for alkylation reactionsLess toxic than chloromethyl ethyl ether

Chloromethyl ethyl ether's unique structure allows it to function effectively as an alkylating agent while presenting specific health hazards that necessitate careful handling. Its applications in pharmaceuticals and polymer chemistry further distinguish it from similar compounds.

Physical Description

Chloromethyl ethyl ether appears as a colorless liquid. Slightly denser than water and insoluble in water. May be moderately toxic by ingestion, inhalation or skin absorption. Severely irritates skin, eyes and mucous membranes.

XLogP3

1.1

Boiling Point

83.0 °C
83 °C

Density

1.0188 at 15 °C/4 °C

UNII

08T7N64Z04

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (95.24%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3188-13-4

Wikipedia

Chloromethyl ethyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Ethane, (chloromethoxy)-: ACTIVE
The compound has been listed as a possible byproduct of water chlorination; a probable precursor is methyl ethyl ether.

Analytic Laboratory Methods

ON-COLUMN REACTION GAS CHROMATOGRAPHY FOR DETERMINATION OF CHLOROMETHYL METHYL ETHER @ 1 PART/BILLION LEVEL IN AMBIENT AIR. /CHLOROMETHYL METHYL ETHER/
CHLOROMETHYL METHYL ETHER ANALYSIS BY ELECTRON-CAPTURE GAS CHROMATOGRAPHY. SENSITIVITY: 0.5 PPB FOR 10 L SAMPLE. /CHLOROMETHYL METHYL ETHER/
A method was developed for the trace level determination of chloromethyl methyl ether in air. The method consists of a preconcentration step on a Tenax adsorption tube followed by solvent desorption and derivatization with sodium pentafluorophenolate. The derivatives are analyzed by capillary gas chromatography with electron capture detection. Formation of the derivatives was demonstrated by comparison with a synthetic standard using mass spectrometry. The achievable detection limit was 15 parts per trillion (vol/vol) for a 30 liter sample. /Chloromethyl methyl ether/
Monitoring method: Analyte: Chloromethyl methyl ether. Matrix: Air. Procedure: Gas Chromatography-Electron Capture Detector. 1.83 m x 6.35 mm glass column. Flow rate is 30 cu cm/minute. The column oven is operated isothermally at 140 °C. /Chloromethyl methyl ether/

Dates

Modify: 2023-08-15

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